
2,5-Dichlorobenzooxazole
Overview
Description
2,5-Dichlorobenzooxazole (CAS 3621-81-6) is an organochlorine heterocyclic compound with the molecular formula C₇H₃Cl₂NO and a molecular weight of 188.01 g/mol . Key physicochemical properties include:
- Density: 1.522–1.523 g/cm³
- Melting Point: 44–46°C
- Boiling Point: 130–133°C at 25 Torr (low pressure) and 242.867°C at 760 mmHg (standard pressure)
- pKa: -1.40 (predicted)
- Storage: Stable under inert gas (N₂ or Ar) at 2–8°C
Its applications span:
Preparation Methods
The common method for preparing 2,5-Dichlorobenzooxazole involves the synthesis of dichlorobenzene carboxylic acid derivatives and ammonia . A particular synthetic route may involve multiple steps, utilizing organic reagents and catalysts . For instance, one method includes the reaction of 5-chlorobenzooxazole-2-thiol with phosphorus pentachloride, polyphosphoric acid, and ferric chloride in toluene at 60°C .
Chemical Reactions Analysis
2,5-Dichlorobenzooxazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Scientific Research Applications
2,5-Dichlorobenzooxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Structural Analogs: Chlorinated Benzooxazoles
5-Chlorobenzooxazole (CAS 3621-83-8)
- Molecular Formula: C₇H₄ClNO
- Molecular Weight : 153.56 g/mol
- pKa : -0.85 (predicted) vs. -1.40 for 2,5-dichloro analog .
- Applications : Intermediate for synthesizing 2,5-Dichlorobenzooxazole and other pharmaceuticals .
- Safety : Hazard code Xn with risks R22 (harmful if ingested) and R36/37/38 (irritant) .
2,6-Dichlorobenzooxazole (CAS 3621-82-7)
- Molecular Formula: C₇H₃Cl₂NO (isomer of 2,5-dichloro)
- Key Difference : Chlorine substitution at positions 2 and 6 instead of 2 and 5, altering electronic distribution and steric effects.
- Data Gap: Limited physicochemical or biological data available in evidence, highlighting a need for comparative SAR studies .
Table 1: Physicochemical Comparison of Chlorinated Benzooxazoles
Functional Group Analogs: 2,5-Diphenyloxazole Derivatives
Compounds like 2,5-diphenyloxazole differ by replacing chlorine atoms with phenyl groups. Key findings from antiplasmodial studies include:
- Potency : 2,5-Diphenyloxazole derivatives showed moderate antiplasmodial activity (IC₅₀: 1–10 µM) but require optimization for enhanced efficacy .
- SAR Insights :
- Electron-withdrawing groups (e.g., Cl) enhance metabolic stability compared to phenyl groups.
- Chlorinated analogs like this compound may exhibit better pharmacokinetic profiles due to smaller size and higher polarity .
Biological Activity
2,5-Dichlorobenzooxazole (CAS No. 3621-81-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a bicyclic structure that integrates both benzene and oxazole rings, contributing to its pharmacological potential. Research indicates that derivatives of benzoxazole, including this compound, exhibit a wide range of biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer effects.
- Molecular Formula : C7H3Cl2NO
- Molecular Weight : 188.01 g/mol
- Structure : The compound consists of a benzene ring fused with an oxazole ring, with chlorine substituents at the 2 and 5 positions.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzoxazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of benzoxazole derivatives that exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored in several research contexts. One notable study evaluated its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that this compound could induce apoptosis in these cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Research also indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets. It acts as an inhibitor of certain cytochrome P450 enzymes (notably CYP1A2), which are crucial in drug metabolism . This inhibition can lead to increased bioavailability of co-administered drugs and may enhance therapeutic outcomes.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the reaction of 5-chlorobenzooxazole-2-thiol with thionyl chloride . The compound serves as a versatile building block for synthesizing other biologically active molecules.
Property | Value |
---|---|
CAS Number | 3621-81-6 |
Molecular Formula | C7H3Cl2NO |
Molecular Weight | 188.01 g/mol |
Antimicrobial Activity | Effective against S. aureus and E. coli |
Anticancer Activity | Induces apoptosis in MCF-7 and HCT-116 cells |
Anti-inflammatory Action | Inhibits pro-inflammatory cytokines |
Case Studies
- Antimicrobial Study : A recent investigation reported the synthesis of a series of benzoxazole derivatives, including this compound, which demonstrated significant antibacterial activity against clinical isolates of Staphylococcus aureus .
- Cytotoxicity Assessment : In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values indicating potent anticancer effects .
- Inflammatory Response Modulation : Another study showed that compounds derived from benzoxazoles could significantly reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating their potential use in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2,5-Dichlorobenzooxazole, and how are they experimentally determined?
- Methodological Answer : Key properties include molecular weight (188.011 g/mol), density (1.5 g/cm³), boiling point (242.9°C at 760 mmHg), and flash point (100.7°C). These are determined via techniques like differential scanning calorimetry (melting point), gas chromatography (purity), and spectroscopic methods (IR, NMR). Density is measured using pycnometry, while vapor pressure (0.052 mmHg at 25°C) is assessed via manometric or effusion methods .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis is not explicitly detailed in the evidence, analogous methods for chlorinated heterocycles involve cyclization of substituted precursors under reflux with chlorinating agents (e.g., POCl₃). Optimization includes solvent selection (e.g., DMSO or ethanol for solubility), reflux duration (12–18 hours), and purification via recrystallization (water-ethanol mixtures) . Yield improvements (e.g., 65% in related syntheses) require controlled stoichiometry and inert atmospheres to minimize side reactions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Key protocols include using PPE (gloves, goggles, lab coats), working in a fume hood to avoid inhalation, and adhering to hazard codes (e.g., H303/H313/H333). First-aid measures for exposure involve rinsing skin/eyes with water and seeking medical attention. Risk assessments should evaluate solvent compatibility (e.g., ethanol, THF) and thermal hazards during reflux .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Researchers should replicate synthesis under controlled conditions (e.g., inert atmosphere, high-purity reagents) and characterize products using HPLC, elemental analysis, and single-crystal X-ray diffraction. Cross-referencing with databases like PubChem or NIST ensures data validation .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at 550–850 cm⁻¹, C=N/C-O in oxazole ring at 1600–1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., deshielded aromatic protons near electron-withdrawing Cl groups) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 188.011 for [M+H]⁺) .
- HPLC : Purity assessment using C18 columns and UV detection at λ ≈ 254 nm .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps to identify reactive sites (e.g., C2/C5 positions for nucleophilic attack). Solvent effects are simulated using Polarizable Continuum Models (PCM). Results guide experimental design, such as selecting amines or thiols for SNAr reactions .
Q. What strategies improve the solubility of this compound in aqueous media for biological assays?
- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v), micellar encapsulation (using surfactants like Tween-80), or derivatization (e.g., sulfonation) enhance solubility. Stability in PBS (pH 7.4) is monitored via UV-Vis spectroscopy over 24 hours .
Q. Methodological Challenges & Future Directions
Q. How can researchers design experiments to evaluate the electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Cyclic voltammetry measures HOMO/LUMO levels, while UV-Vis spectroscopy (in DCM or THF) identifies absorption maxima (λmax). Theoretical bandgap calculations (TD-DFT) correlate with experimental data. Device testing involves embedding the compound in OLEDs or OFETs and evaluating efficiency/charge mobility .
Q. What are the limitations of current synthetic methods for this compound, and how can green chemistry principles address them?
- Methodological Answer : Traditional routes use toxic chlorinating agents (e.g., Cl₂ gas). Alternatives include catalytic chlorination (e.g., using FeCl₃) or microwave-assisted synthesis to reduce reaction time/solvent waste. Lifecycle assessment (LCA) quantifies environmental impact .
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in the degradation of this compound under UV light?
Properties
IUPAC Name |
2,5-dichloro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXBFDPBVQGJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439214 | |
Record name | 2,5-dichlorobenzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-81-6 | |
Record name | 2,5-dichlorobenzooxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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